molecular formula C12H14O2Si B3040458 2-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 205250-12-0

2-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No.: B3040458
CAS No.: 205250-12-0
M. Wt: 218.32 g/mol
InChI Key: QNIRFRFJUNXYMH-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)ethynyl]benzoic acid is an organic compound with the molecular formula C12H14O2Si It is known for its unique structural features, which include a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Trimethylsilyl)ethynyl]benzoic acid can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)ethynyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like halides and nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and boronic acids under inert conditions.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the trimethylsilyl group.

    Oxidation: Aldehydes or ketones.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-[(Trimethylsilyl)ethynyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)ethynyl]benzoic acid largely depends on the specific reactions it undergoes. In coupling reactions, the trimethylsilyl group stabilizes the ethynyl moiety, facilitating the formation of carbon-carbon bonds. The benzoic acid core can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trimethylsilyl)ethynyl]benzoic acid is unique due to its combination of a trimethylsilyl-stabilized ethynyl group and a benzoic acid core. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications and research fields.

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIRFRFJUNXYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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